2-Butanone, 4-(2-pyridinyl)-

CAS No.: 79476-33-8

Cat. No.: VC8000972

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79476-33-8 |

|---|---|

| Molecular Formula | C9H11NO |

| Molecular Weight | 149.19 g/mol |

| IUPAC Name | 4-pyridin-2-ylbutan-2-one |

| Standard InChI | InChI=1S/C9H11NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-4,7H,5-6H2,1H3 |

| Standard InChI Key | HNIUYWFFFOHMMX-UHFFFAOYSA-N |

| SMILES | CC(=O)CCC1=CC=CC=N1 |

| Canonical SMILES | CC(=O)CCC1=CC=CC=N1 |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

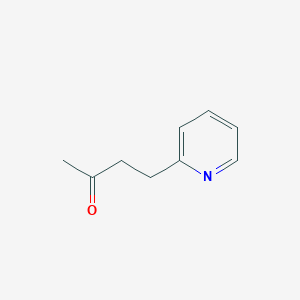

2-Butanone, 4-(2-pyridinyl)- (CAS 79476-33-8) is a ketone derivative where a pyridin-2-yl group is attached to the fourth carbon of a butan-2-one backbone . Its IUPAC name, 4-pyridin-2-ylbutan-2-one, reflects this connectivity. The molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol .

Table 1: Key Identifiers and Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 79476-33-8 | |

| IUPAC Name | 4-pyridin-2-ylbutan-2-one | |

| Molecular Formula | C₉H₁₁NO | |

| SMILES | CC(=O)CCC1=CC=CC=N1 | |

| InChIKey | HNIUYWFFFOHMMX-UHFFFAOYSA-N | |

| ChemSpider ID | 15178037 |

Structural Features

The molecule consists of a butan-2-one core (a four-carbon chain with a ketone group at position 2) linked to a pyridin-2-yl ring at the terminal carbon. The pyridine ring introduces aromaticity and potential sites for hydrogen bonding or coordination chemistry. Computational models confirm a planar pyridine ring and a flexible aliphatic chain, allowing conformational variability .

Synthesis and Reactivity

Reactivity Profile

The ketone group at position 2 of the butanone backbone is electrophilic, enabling nucleophilic additions (e.g., Grignard reactions). The pyridine ring’s nitrogen can participate in coordination chemistry or act as a weak base. In related compounds, such as 4-(3-pyridyl)-4-oxobutyl adducts, the oxobutyl chain undergoes hydrolysis or alkylation, suggesting potential instability under acidic or basic conditions .

The compound’s hydrophilic-lipophilic balance suggests miscibility with organic solvents like ethanol or acetone, while limited water solubility is expected due to the pyridine moiety .

Toxicological Considerations

Data specific to 4-(pyridin-2-yl)butan-2-one are lacking, but its structural analog 2-butanone (methyl ethyl ketone) causes neurotoxicity and respiratory irritation at high concentrations . The pyridine ring may introduce additional hazards, such as DNA alkylation or enzyme inhibition, as seen in POB-adduct-forming compounds .

Table 3: Toxicity Comparison with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume